molecular formula C11H17NO B1293726 2-[(Dimethylamino)methyl]-4-ethylbenzenol CAS No. 55955-99-2

2-[(Dimethylamino)methyl]-4-ethylbenzenol

Cat. No. B1293726
CAS RN: 55955-99-2
M. Wt: 179.26 g/mol
InChI Key: FSBZQLGCTYKSMP-UHFFFAOYSA-N
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Description

The compound "2-[(Dimethylamino)methyl]-4-ethylbenzenol" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, particularly the dimethylamino group attached to different aromatic systems. These compounds are of interest due to their biological activities, such as antitumor properties, and their potential use in the synthesis of other chemically significant molecules .

Synthesis Analysis

The synthesis of related compounds involves the formation of intermediates such as diazonium salts and the use of appropriately substituted anthracenes or other starting materials. For instance, the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents has been reported, which shows the versatility of the dimethylamino group in medicinal chemistry . Another example is the preparation of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, which was used to synthesize fused heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylamino group has been studied using techniques such as X-ray diffraction. For example, the crystallographic data for a compound with a dimethylamino group attached to a phenyl ring has been reported, providing insights into the molecular conformation and intermolecular interactions . These studies are crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The dimethylamino group is known to participate in various chemical reactions, contributing to the biological activity of the molecules. The papers describe the antitumor activity of compounds with this functional group, and quantitative structure-activity relationship (QSAR) studies have been conducted to understand the effect of different substituents on biological potency . The reactivity of the dimethylamino group also allows for further chemical modifications, as seen in the synthesis of nonlinear optical materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the dimethylamino group are influenced by the presence of this group and other substituents. For example, the solubility, thermal properties, and second-harmonic generation (SHG) activity of NLO materials can be affected by the nature of the anion paired with a dimethylamino-containing cation . Additionally, the lipophilicity and electron-withdrawing effects of substituents on the dimethylamino group can significantly impact antiviral activity .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at safety data sheets and other safety information.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, new reactions, or new applications for the compound.


Please note that this is a general guide and the specific details would depend on the particular compound. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-[(dimethylamino)methyl]-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-9-5-6-11(13)10(7-9)8-12(2)3/h5-7,13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZQLGCTYKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204542
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-4-ethylbenzenol

CAS RN

55955-99-2
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055955992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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